N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22-13-10-6-5-9-12(13)15-18-19-16(21-15)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFRZLSSOILFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted oxadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide and analogous oxadiazole derivatives.
Table 1: Comparison of Oxadiazole Derivatives
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-chloro-2-phenoxyphenyl group in compound 6f (logP ~4.1), which contains both halogen and ether functionalities. However, the phenoxy group in 6f may confer enhanced π-π stacking interactions with biological targets.
Impact on Pharmacological Activity Compound 6f demonstrated antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), likely due to the electron-withdrawing chloro group enhancing target binding. In contrast, the target compound’s methylsulfanyl group, while lipophilic, lacks direct evidence of antimicrobial efficacy.
Conformational and Synthetic Considerations
- The cyclohexanecarboxamide group in the target compound and ’s derivative provides steric bulk, which may limit rotational freedom and improve binding specificity compared to smaller substituents like acetamide in AB1.
- The chlorobenzylsulfanyl group in ’s compound introduces a chiral center, complicating synthesis but enabling enantiomer-specific interactions.
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C_{15}H_{18}N_{4}O_{2}S
- Molecular Weight : 306.39 g/mol
- IUPAC Name : this compound
The compound contains a cyclohexanecarboxamide moiety linked to a 1,3,4-oxadiazole ring substituted with a methylsulfanyl phenyl group. This unique structure contributes to its biological activity.
Antioxidant Activity
Research indicates that oxadiazole derivatives, including the compound , exhibit strong antioxidant properties. Antioxidant activity is crucial for mitigating oxidative stress, which is implicated in various diseases. The antioxidant capacity was measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity), showing promising results in scavenging free radicals and reducing oxidative damage .
Anticancer Properties
The compound has demonstrated significant anticancer effects in vitro against various cancer cell lines. Notably, studies have shown that it induces apoptosis in pancreatic cancer cells (PANC-1 and CRL-169), with mechanisms involving the activation of apoptotic signaling pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its structural features .
Enzyme Inhibition
In addition to its antioxidant and anticancer activities, the compound exhibits enzyme inhibitory properties. It has been tested for its ability to inhibit key enzymes such as cholinesterases and glucosidase, which are important targets in treating conditions like Alzheimer's disease and diabetes . The inhibition of these enzymes suggests potential therapeutic applications in neurodegenerative diseases and metabolic disorders.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant activity of several oxadiazole derivatives, including the target compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the protective effects of the compound against oxidative damage .
- Cancer Cell Line Testing : In vitro tests on PANC-1 cells revealed that treatment with this compound resulted in increased apoptosis rates and decreased viability compared to untreated cells. Molecular modeling studies supported these findings by indicating strong binding interactions with cancer-related targets .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
